[1-(bromomethyl)cyclopropyl]methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(bromomethyl)cyclopropyl]methanol typically involves the bromination of cyclopropylmethanol. The reaction conditions often include the use of bromine or other brominating agents under controlled temperatures to ensure the selective bromination of the methylene group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The purity of the compound is usually around 95% .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(bromomethyl)cyclopropyl]methanol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form cyclopropylmethanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of cyclopropylmethanol derivatives.
Oxidation: Formation of cyclopropyl aldehydes or ketones.
Reduction: Formation of cyclopropylmethanol.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for potential therapeutic applications, although specific uses are still under research .
Industry:
Mechanism of Action
The mechanism of action of [1-(bromomethyl)cyclopropyl]methanol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to act as an intermediate in various biochemical and chemical pathways .
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
Bromocyclopropane: Contains a bromine atom but lacks the hydroxyl group, limiting its versatility in oxidation and reduction reactions.
Uniqueness:
Properties
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-5(4-7)1-2-5/h7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPRZXWMUYZLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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